molecular formula C11H10F2N4O2 B7555383 N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide

N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide

Cat. No. B7555383
M. Wt: 268.22 g/mol
InChI Key: KIFSCPUYAUDZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide, also known as DFTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DFTA belongs to the class of triazole derivatives and has been studied for its various biological activities.

Mechanism of Action

The exact mechanism of action of N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide is not fully understood. However, it has been suggested that N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide exerts its biological activities through the inhibition of various enzymes and proteins. For example, N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide has also been shown to have antifungal activity against Candida albicans. In addition, N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide has been shown to reduce inflammation in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide in lab experiments is its relatively simple synthesis method. N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide in lab experiments is its low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are many future directions for the study of N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide. One potential direction is the development of N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide derivatives with improved solubility and bioavailability. Another potential direction is the study of N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance its anticancer activity. Additionally, the study of N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide in animal models of Alzheimer's disease may provide further insight into its potential use as a treatment for this condition.

Synthesis Methods

The synthesis of N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide involves the reaction of 3,5-difluoroaniline with ethyl 2-bromoacetate to form 3,5-difluoro-N-ethoxycarbonylaniline. This intermediate compound is then reacted with sodium azide to form 3,5-difluoro-N-ethoxycarbonylazidoaniline. The final step involves the reaction of 3,5-difluoro-N-ethoxycarbonylazidoaniline with formaldehyde and sodium hydroxide to form N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide.

Scientific Research Applications

N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, antifungal, and anticancer activities. N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.

properties

IUPAC Name

N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N4O2/c12-7-1-8(13)3-9(2-7)14-11(19)5-17-4-10(6-18)15-16-17/h1-4,18H,5-6H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFSCPUYAUDZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NC(=O)CN2C=C(N=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide

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